![molecular formula C17H17N3O2S B2586794 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide CAS No. 514182-20-8](/img/structure/B2586794.png)
2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide” is a chemical compound with the molecular formula C7H11N3O2S . It has an average mass of 201.246 Da and a monoisotopic mass of 201.057190 Da .
Synthesis Analysis
The direct synthesis of amides from carboxylic acids and amines typically results in a salt, not an amide . Therefore, acyl chlorides or anhydrides are often used as alternatives. Acid chlorides react with ammonia, 1° amines, and 2° amines to form amides .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C7H11N3O2S . The exact structure would require further spectroscopic analysis for confirmation.Chemical Reactions Analysis
Amides can be hydrolyzed under acidic or basic conditions . They can also be reduced to amines . The specific reactions that “2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide” undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms . These characteristics result from the polar nature of the amide group and hydrogen bonding .科学的研究の応用
Anti-Parkinson's Applications
A study focused on synthesizing novel derivatives to evaluate their anti-Parkinson's activity. The research led to the identification of compounds exhibiting significant free radical scavenging activity, which is crucial for combating oxidative stress associated with Parkinson's disease. Notably, a derivative was found to demonstrate maximum anti-Parkinson's activity in an in vivo model, hinting at the potential therapeutic applications of such compounds in Parkinson's pharmacology (Gomathy et al., 2012).
Antimicrobial and Antifungal Agents
Research into thiazolidinone derivatives has uncovered their potent antibacterial and antifungal properties. Specifically, certain compounds showed high efficacy against multiple bacterial and fungal strains, suggesting their potential as broad-spectrum antimicrobial agents (Kumar et al., 2012).
Antihyperglycemic Activity
Another study explored the antihyperglycemic potential of synthesized thiazolidinone derivatives. These compounds were tested in different models, revealing their ability to lower blood glucose levels, thereby offering a promising approach for managing diabetes (Imran et al., 2009).
Anti-HIV Activity
Investigations into naphthalene derivatives for anti-HIV activity have led to the development of new compounds capable of inhibiting HIV-1 and HIV-2 replication in vitro. This research provides a foundational step towards new antiviral agents that could be further explored for their efficacy against HIV (Hamad et al., 2010).
Anticancer Potential
The synthesis of thiazole and thiadiazole derivatives has been investigated for their anticancer activities. Certain compounds exhibited significant inhibitory effects on various cancer cell lines, indicating their potential as leads in the development of novel anticancer therapies (Ekrek et al., 2022).
特性
IUPAC Name |
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-18-17-20(2)16(22)14(23-17)10-15(21)19-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTZOKJSBDKOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586713.png)
![N-(2,3-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2586715.png)
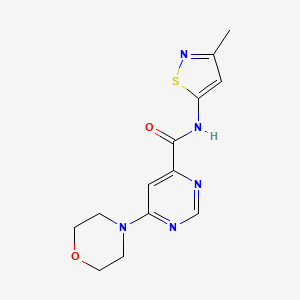
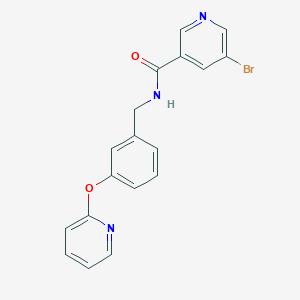
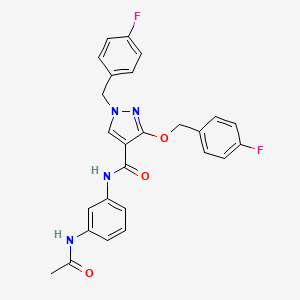
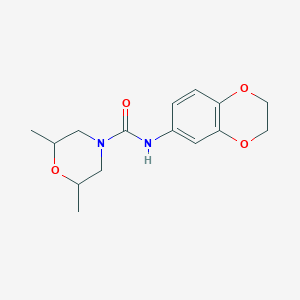


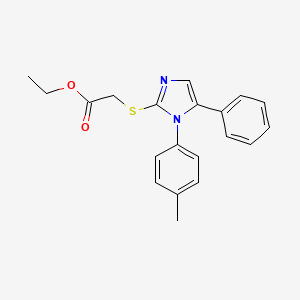
![[(2R,3S,4S,5R,6S)-6-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2586730.png)


![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide](/img/structure/B2586733.png)